molecular formula C44H60FN3O4 B606504 CAY10735 CAS No. 2251753-58-7

CAY10735

Cat. No. B606504
M. Wt: 713.98
InChI Key: QGKCNAYWPGAXOU-LBWRYPOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10735 is an anticancer compound . It inhibits proliferation in a panel of melanoma and breast, pancreatic, and lung cancer cell lines . CAY10735 also inhibits migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner .


Molecular Structure Analysis

The molecular formula of CAY10735 is C44H60FN3O4 . The exact mass is 713.46 and the molecular weight is 713.980 . The elemental analysis shows that it contains C (74.02%), H (8.47%), F (2.66%), N (5.89%), and O (8.96%) .


Physical And Chemical Properties Analysis

CAY10735 is a crystalline solid . It is soluble in chloroform and ethanol .

Scientific Research Applications

1. Wound Healing in Diabetic Rats

CAY10735, identified as a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, has demonstrated efficacy in accelerating wound healing in diabetic rats. This is achieved through direct stimulation of keratinocytes and indirect stimulation of fibroblasts. Research shows that CAY10735 significantly increases wound closure, re-epithelialization, and granulation in diabetic wounds. The compound directly promotes keratinocyte migration and indirectly enhances fibroblast proliferation by increasing keratinocyte production of TGF-β1 and bFGF (Luo et al., 2017).

2. Development of Novel Wound Healing Promoters

A structure-activity relationship study of CAY10735-based BLT2 agonists highlighted its potential as a valuable starting point for the development of new wound healing promoters. The research into the CAY scaffold has provided insights into creating more effective treatments for wound healing, especially in the context of diabetes (Hernandez‐Olmos et al., 2020).

3. Role in Cell Cycle and Senescence

CAY10603, a variant of CAY compounds, has been shown to act as an effective inhibitor of HDAC6 histone deacetylase. It plays a crucial role in blocking the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation and promotes accelerated senescence of the transformed cells (Kukushkin & Svetlikova, 2019).

4. Cancer Research Applications

In the context of lung cancer, research has utilized FISH-based assays with probes targeting chromosomes with known abnormalities in non–small cell lung cancer (NSCLC). This study involved detecting circulating genetically abnormal cells (CACs) in peripheral blood, which correlated significantly with the presence of cancer. Such research indicates the potential of CAY compounds in cancer diagnostics and treatment strategies (Katz et al., 2010).

properties

IUPAC Name

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCNAYWPGAXOU-LBWRYPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anti-CSCs agent-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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